LC-MS-MS Product Ion Relative Intensity Profiling Distinguishes 6Q Isomer from 5F-PB-22 and Other Regioisomers
The 6‑quinolinyl isomer (6Q isomer, compound 3) exhibits a distinct product ion relative intensity profile under LC‑ESI‑MS‑MS analysis compared to 5F‑PB‑22 (8‑quinolinyl isomer) and other regioisomers. When using collision‑induced dissociation (CID) of the protonated precursor ion m/z 377.2, the relative intensity of the m/z 232 product ion provides unambiguous differentiation [1].
| Evidence Dimension | Relative intensity of product ion m/z 232 at CE 20 V (LC-ESI-MS-MS) |
|---|---|
| Target Compound Data | 6Q isomer: 4.9% (m/z 232); precursor m/z 377: 100% |
| Comparator Or Baseline | 5F-PB-22 (8Q isomer): m/z 232 100%; m/z 377 11.0% |
| Quantified Difference | 6Q isomer shows a 95.1% lower relative intensity for the m/z 232 fragment compared to 5F-PB-22 at CE 20 V. |
| Conditions | LC-ESI-MS-MS with CID; precursor ion m/z 377.2; collision energy 20 V; pentafluorophenylpropyl-bonded silica column. |
Why This Matters
This quantitative difference enables definitive identification of the 6Q isomer in unknown samples, preventing misidentification that could occur with generic GC-MS screening where all isomers show similar spectra.
- [1] Kohyama E, Chikumoto T, Tada H, Kitaichi K, Ito T. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicol. 2017;35(1):56-65. Table 1. View Source
